molecular formula C11H12ClN3O2 B8545016 2-(4-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol CAS No. 89220-53-1

2-(4-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol

Cat. No.: B8545016
CAS No.: 89220-53-1
M. Wt: 253.68 g/mol
InChI Key: XSPDUQNPZTZPAT-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol is a useful research compound. Its molecular formula is C11H12ClN3O2 and its molecular weight is 253.68 g/mol. The purity is usually 95%.
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Properties

CAS No.

89220-53-1

Molecular Formula

C11H12ClN3O2

Molecular Weight

253.68 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-(1,2,4-triazol-1-yl)propane-1,2-diol

InChI

InChI=1S/C11H12ClN3O2/c12-10-3-1-9(2-4-10)11(17,6-16)5-15-8-13-7-14-15/h1-4,7-8,16-17H,5-6H2

InChI Key

XSPDUQNPZTZPAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CN2C=NC=N2)(CO)O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of p-chlorophenacyl-1H-1,2,4-triazole (10.3 g, 40 mmol) in 65 mL of toluene and 65 mL of 20% w/w NaOH at 60° C., add trimethylsulfoxonium iodide (8.84 g, 40 mmol) and cetrimide (0.39 g). Continue to stir the so-formed mixture at 60° C. for 1.5 h. Separate the toluene layer, add 20 mL of H2O to the aqueous layer and extract with two 100 mL portions of ethyl acetate (EtOAc). Combine both the toluene and EtOAc layers, dry oyer MgSO4, filter, and evaporate off the solvents. Add 100 mL of acetone, 6 mL of concentrated H2SO4, 20 mL of H2O, and reflux for 3 hr. Eyaporate the acetone at 45° C. under reduced pressure. Add 20 mL of sat. sodium bicarbonate and extract with two 100 mL portions of EtOAc. Wash the combined EtOAc layers with sat. brine, dry oyer MgSO 4, and evaporate the EtOAc to obtain a syrup. Chromatograph the syrup on 300 g of silica gel using 5% MeOH/CH2Cl2 as the eluent under flash chromatography conditions to obtain 3.63 g of the title product.
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